Copper (II) Trifluoroacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Catalyst: Copper(II) trifluoroacetate acts as a catalyst for several organic reactions, including the C-H activation and C-C bond formation. Its unique properties, like Lewis acidity and redox activity, make it efficient in various coupling reactions, cycloadditions, and oxidations. [Source: A. Correa et al., “Copper(II) Trifluoroacetate: A Versatile Catalyst for Organic Synthesis,” Chem. Soc. Rev. (2009) 38, 2113-2126]

Electrocatalysis and Electroplating:

- Electrocatalyst: Copper(II) trifluoroacetate exhibits good electrocatalytic activity for various reactions, including hydrogen evolution and oxygen reduction. This property makes it a potential candidate for developing efficient fuel cells and electrochemical sensors. [Source: S. A. Razzak et al., “Electrochemical gas sensors based on copper(II) trifluoroacetate,” Electrochimica Acta (2006) 51, 5605-5611]

- Electroplating: Copper(II) trifluoroacetate can be used as a precursor for electroplating high-purity copper films. This process finds applications in the fabrication of electronic devices and microelectronic circuits. [Source: American Elements, "Copper(II) Trifluoroacetate Hydrate" ]

Material Science:

- Precursor for Nanomaterials: Copper(II) trifluoroacetate can be used as a precursor for the synthesis of various copper-based nanomaterials, like nanoparticles and thin films. These materials have potential applications in catalysis, electronics, and photonics due to their unique properties. [Source: X. Li et al., “Facile synthesis and characterization of copper nanoparticles using copper(II) trifluoroacetate as a precursor,” Materials Letters (2005) 59, 2680-2684]

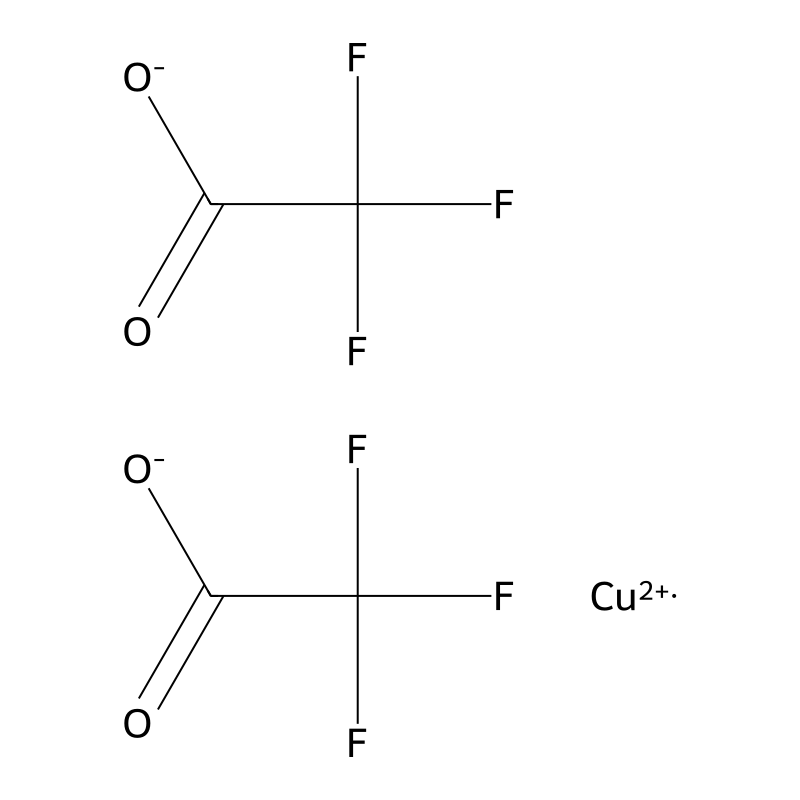

Copper (II) trifluoroacetate is a coordination compound with the chemical formula Cu(CF₃COO)₂. This compound features copper in the +2 oxidation state and is derived from trifluoroacetic acid. It can exist in various forms, including anhydrous, hydrated, and as adducts with different solvents. The anhydrous form begins to decompose at temperatures above 220 °C, while the hydrated form loses water at lower temperatures (108 °C for two waters and 173 °C for all crystal water) . Copper (II) trifluoroacetate is known for its solubility in alcohols and limited solubility in ethers and glycerol .

- Oxidation: It can be oxidized to form copper (III) compounds.

- Reduction: The compound can be reduced to yield copper (I) compounds.

- Substitution: Copper (II) trifluoroacetate forms adducts with various Lewis bases, such as ammonia and dioxane .

These reactions are significant for synthesizing other copper-based materials and compounds.

While specific biological targets for copper (II) trifluoroacetate are not well-defined, its interactions often relate to copper's ability to coordinate with electron-rich sites in organic molecules. For instance, it has been shown to act as a catalyst in organic reactions involving carbonyl groups, facilitating processes like aldol condensation . Its biological activity may also extend to influencing cellular processes due to copper's essential role in biological systems.

Copper (II) trifluoroacetate can be synthesized through several methods:

- Reaction with Copper Oxide: Trifluoroacetic acid reacts with copper oxide.

- Reaction with Copper Hydroxide: Similar reactions occur with copper hydroxide.

- Reaction with Basic Copper Carbonate: This method also yields copper (II) trifluoroacetate .

In industrial settings, acetone may be used to replace water molecules in the hydrate form of this compound, allowing for the production of anhydrous material under reduced pressure conditions .

Copper (II) trifluoroacetate finds various applications:

- Catalyst: It serves as a Lewis acid catalyst in organic synthesis, particularly in reactions involving carbonyl compounds.

- Precursor: The compound is used as a precursor for producing copper selenide nanoparticles and thin copper films through chemical vapor deposition techniques .

- Reagent: It is utilized in several organic reactions due to its reactivity and ability to form stable complexes.

Interaction studies of copper (II) trifluoroacetate focus on its coordination chemistry and catalytic properties. The compound can coordinate with various Lewis bases, which influences its reactivity in organic synthesis. For example, it has been employed in solvent-free conditions for synthesizing dihydropyrimidinones, showcasing its utility as a green catalyst . Additionally, studies indicate that it can facilitate diverse organic transformations by activating electrophilic substrates through coordination mechanisms .

Several compounds share similarities with copper (II) trifluoroacetate, particularly within the realm of metal carboxylates. Here is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Notable Features |

|---|---|---|

| Copper(I) Acetate | Cu(C₂H₃O₂) | Lower oxidation state; different reactivity |

| Silver(I) Trifluoroacetate | Ag(CF₃COO) | Silver-based; distinct catalytic properties |

| Zinc(II) Acetate | Zn(C₂H₃O₂) | Different metal; used in biochemistry |

| Iron(III) Acetate | Fe(C₂H₃O₂)₃ | Higher oxidation state; different applications |

Copper (II) trifluoroacetate stands out due to its unique trifluoromethyl group, which enhances its reactivity and solubility compared to other metal carboxylates. Its ability to act as a Lewis acid catalyst further differentiates it from similar compounds.

Primary Synthetic Routes

Reaction of Trifluoroacetic Acid with Copper Oxides and Hydroxides

The primary synthesis method for copper(II) trifluoroacetate involves the reaction of trifluoroacetic acid (TFA) with copper(II) oxide (CuO). This reaction proceeds according to the following stoichiometry:

CuO + 2 CF3COOH → Cu(CF3COO)2 + H2O

For optimal results, a 1:2 molar ratio of CuO to TFA ensures complete neutralization. Moderate heating (60–80°C) accelerates the reaction without causing decomposition. The yield is anhydrous copper(II) trifluoroacetate after solvent removal under reduced pressure, or hydrated forms (Cu(CF3COO)2·xH2O) upon cooling, depending on specific drying conditions.

An alternative approach utilizes copper(II) hydroxide (Cu(OH)2) as the starting material:

Cu(OH)2 + 2 CF3COOH → Cu(CF3COO)2 + 2 H2O

This method offers higher reaction rates compared to CuO due to the hydroxide's greater solubility. Ethanol is the preferred reaction medium to minimize side reactions, with reaction completion typically occurring within 2–4 hours at room temperature. The hydrate forms produced can be readily converted to anhydrous material through acetone treatment.

A third approach employs basic copper carbonate (CuCO3·Cu(OH)2) as a cost-effective precursor:

CuCO3·Cu(OH)2 + 4 CF3COOH → 2 Cu(CF3COO)2 + CO2 + 3 H2O

This method requires controlled venting to prevent foaming due to CO2 evolution. Residual carbonate impurities are removed via filtration, followed by recrystallization from acetone. This approach achieves 85–92% purity, with anhydrous forms obtainable through vacuum drying at 100°C.

Solvent-Mediated Synthesis: Role of Ethanol and Acetone in Hydrate Formation

Solvent selection plays a crucial role in copper(II) trifluoroacetate synthesis and its hydrate formations. Reactions are typically conducted in aqueous or ethanol-water mixtures to enhance solubility. Ethanol is particularly effective for reactions involving copper hydroxide, minimizing side reactions.

In syntheses using basic copper carbonate, 1,4-dioxane can serve as an effective solvent. Slow evaporation of the resulting solution yields pale blue crystals of the trinuclear Cu(II) complex [Cu3(O2CCF3)6(H2O)4(dioxane)2]·(dioxane).

A blue solution of Cu(CF3COO)2 can be prepared by reacting CF3COOH with CuO, evaporating to dryness, and using the resulting green solid in subsequent preparations. For instance, copper trifluoroacetate can be dissolved in acetonitrile to form a saturated solution at approximately 60°C in a closed vial, with slow temperature reduction resulting in large green, transparent crystals of [Cu(CF3COO)2·(CH3CN)]2 within hours.

Acetone plays a critical role in converting hydrated copper(II) trifluoroacetate to its anhydrous form. Hydrated crystals are stirred in acetone under nitrogen, followed by vacuum drying. This process effectively replaces water molecules with acetone, which can then be removed under reduced pressure to obtain anhydrous material.

Thermal Dehydration and Anhydrous Material Production

Hydrated copper(II) trifluoroacetate undergoes a well-defined thermal dehydration process to form the anhydrous compound. This process has been characterized through thermal analysis techniques, with the following key stages identified:

| Dehydration Stage | Temperature (°C) | Observation |

|---|---|---|

| Initial Water Loss | 108 | Loss of 2 H₂O molecules |

| Complete Dehydration | 173 | Formation of anhydrous Cu(CF₃COO)₂ |

| Decomposition Onset | 220 | Gradual breakdown to CuO and CF₃COO radicals |

Two primary methods are employed for converting hydrated copper(II) trifluoroacetate to its anhydrous form:

Acetone Displacement: Hydrated crystals are stirred in acetone under nitrogen, followed by vacuum drying. This method effectively replaces water molecules with acetone, which can then be removed under reduced pressure.

Thermal Treatment: Controlled heating under inert gas (N₂ or Ar) prevents oxidation. The temperature must be carefully managed to achieve complete dehydration without reaching decomposition temperature.

The thermal decomposition of copper(II) trifluoroacetate has been extensively studied. At approximately 290°C, CHF₃ formation is observed, suggesting a multi-step decomposition process. The decomposition pathway may involve the following reactions:

(CF₃CO)₂O + H₂O → 2CF₃COOH

CF₃COOH → CF₂ + HF + CO₂

CF₂ + HF → CHF₃

Furthermore, once all available water has been consumed, (CF₃CO)₂O may decompose according to:

(CF₃CO)₂O → CF₃COF + COF₂ + CO

Adduct Formation and Solvent Coordination

Lewis Base Adducts: Ammonia, Dioxane, and Quinoline Complexes

Copper(II) trifluoroacetate forms adducts with various Lewis bases such as ammonia, water, dioxane, and quinoline. These Lewis bases bind to the axial positions of the copper atom, influencing the structural and magnetic properties of the resulting complexes.

Acetonitrile Adduct: The adduct [Cu(CF₃COO)₂·(CH₃CN)]₂ can be prepared by dissolving copper trifluoroacetate in acetonitrile to form a saturated solution at approximately 60°C in a closed vial. Slow temperature lowering results in the formation of large green, transparent crystals within hours. This substance is highly hygroscopic and flows when exposed to humid air.

Quinoline Adduct: The adduct [Cu(CF₃COO)₂·(quin)]₂ is prepared by reacting copper trifluoroacetate with quinoline in ethanolic solution. The resulting violet powder Cu(CF₃COO)₂(quin)₂ can be heated to approximately 80°C until it turns green, yielding the dimeric quinoline adduct. This complex has a Cu-Cu distance of 2.886 Å and magnetic properties similar to those of copper(II) acetate monohydrate.

Tetranuclear Quinoline Adducts: More complex structures such as [Cu₄O(CF₃COO)₆(quin)₄]·0.6C₆H₅CH₃ and [Cu₄O(CF₃COO)₆(quin)₄]·0.8C₆H₆ have been characterized through X-ray crystallography. In these structures, each copper atom's coordination sphere consists of three oxygen atoms from carboxylate anions, one central O²⁻ anion, and one nitrogen atom from the quinoline molecule.

Dioxane Adduct: From the reaction of basic copper carbonate with trifluoroacetic acid in 1,4-dioxane, pale blue crystals of the trinuclear Cu(II) complex [Cu₃(O₂CCF₃)₆(H₂O)₄(dioxane)₂]·(dioxane) can be isolated upon slow evaporation. Alternatively, a copper(II) coordination polymer [Cu₂(O₂CCF₃)₄(dioxane)]ₙ can be obtained, where the orientation of chair-configured dioxane molecules creates a zig-zag-shaped coordination polymer.

Copper(II) trifluoroacetate also reacts with tert-butylacetylene (tBuC≡CH) in methanol in the presence of metallic copper powder to give two air-stable clusters, [Cu₁₅(tBuC≡C)₁₀(CF₃COO)₅]⋅tBuC≡CH and [Cu₁₆(tBuC≡C)₁₂(CF₃COO)₄(CH₃OH)₂]. The assembly process involves an in situ comproportionation reaction between Cu²⁺ and Cu⁰, with the formation of different clusters controlled by reactant concentration.

Structural Implications of Axial Ligand Coordination

The coordination of Lewis bases to the axial positions of copper(II) trifluoroacetate significantly impacts the structure and properties of the resulting complexes. Detailed structural analyses of various adducts have revealed several important features:

Bond Lengths and Coordination Geometry: In tetranuclear quinoline adducts, the Cu-N bond lengths for the disordered quinoline molecule present two extreme values: Cu-N40 is the longest (2.13 Å), whereas the distance in the alternative orientation falls within the usual range (2.01 Å). The nitrogen atom of ordered quinoline molecules is bound at distances of 2.022-2.034 Å.

Each copper atom's coordination sphere in these complexes includes three oxygen atoms from carboxylate anions, one central O²⁻ anion, and one nitrogen atom from the quinoline molecule. The nitrogen atom is bound in the trans position versus the central O²⁻ anion. Similarly, two carboxylate oxygen atoms are in trans position versus each other.

Carboxylate Bridges: All carboxylates in these complexes participate in bridging interactions, with two types of carboxylate bridges observed. The C-O(carboxylate) distances range from 1.207 to 1.264 Å, demonstrating the delocalization of electron density within the carboxylate group.

Axial Elongation and Distortion: The copper atoms typically shift from their basal planes toward the axial oxygen atom, with shift distances ranging from 0.009 to 0.167 Å. This distortion is influenced by the nature of the coordinated Lewis base and affects the magnetic properties of the complex.

In the dimeric quinoline adduct [Cu(CF₃COO)₂·(quin)]₂, the Cu-Cu distance is 2.886 Å, longer than in similar complexes with other ligands. This structural feature contributes to the unique magnetic properties of the complex, similar to those of copper(II) acetate monohydrate.

Infrared spectroscopy provides valuable information about the coordination mode of carboxylate groups in these complexes. The difference Δν = νas(COO) - νs(COO) is 244 cm⁻¹ for some quinoline adducts and 263 cm⁻¹ for others, consistent with bridging carboxylate coordination. Additionally, a sharp absorption band at 638 cm⁻¹, absent in the spectra of free quinoline, trifluoroacetates, and some complexes, has been assigned to vibrations of the Cu₄O core in tetranuclear complexes.

These structural characteristics directly influence the magnetic and spectroscopic properties of the adducts. The rich cuprophilic interactions in copper(I)-alkynyl clusters play a significant role in the formation of ³LMCT (tBuC≡C→Cuₓ) excited states mixed with cluster-centered (³CC) characters, which can be considerably influenced by temperature, leading to thermochromic luminescence in the near-infrared region.

Polynuclear Architectures

Dimeric vs. Tetranuclear Copper (II) Trifluoroacetate Clusters

The structural diversity of copper (II) trifluoroacetate complexes encompasses both dimeric and tetranuclear architectures, each exhibiting distinct coordination environments and magnetic properties [1] [2] [3]. The dimeric quinoline adduct of copper (II) trifluoroacetate represents a well-characterized example of the binuclear form, featuring a Cu-Cu distance of 2.886 Å and magnetic properties analogous to copper (II) acetate monohydrate [3]. This dimeric structure demonstrates the capacity of trifluoroacetate ligands to bridge copper centers while maintaining significant metal-metal separations.

In contrast to the dimeric configurations, tetranuclear copper (II) trifluoroacetate complexes exhibit remarkable structural complexity and diversity [2] [4]. Three distinct tetranuclear quinoline adducts have been crystallographically characterized, revealing fundamental differences in their bridging motifs and resulting magnetic behaviors [2] [4]. The green complexes Cu₄O(CF₃COO)₆(quinoline)₄·(C₆H₅CH₃)₀.₆ and Cu₄O(CF₃COO)₆(quinoline)₄·(C₆H₆)₀.₈ crystallize in orthorhombic (Pbca) and monoclinic (P2/c) space groups respectively, with unit cell dimensions significantly larger than their dimeric counterparts [2].

The structural parameters of these tetranuclear complexes reveal substantial variations in coordination geometry. The orthorhombic form exhibits unit cell parameters of a = 15.278(3) Å, b = 23.227(5) Å, c = 34.895(7) Å, while the monoclinic variant displays a = 21.933(4) Å, b = 11.176(2) Å, c = 23.927(5) Å, β = 97.41(3)° [2]. These dimensional differences reflect the influence of solvent incorporation and crystal packing forces on the overall molecular architecture.

Table 1: Structural Data for Copper (II) Trifluoroacetate Complexes

| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Cu-Cu Distance (Å) | Magnetic Behavior |

|---|---|---|---|---|---|---|---|---|

| Cu₄O(CF₃COO)₆(quin)₄·(C₆H₅CH₃)₀.₆ | Orthorhombic | Pbca | 15.278 | 23.227 | 34.895 | - | - | Ferromagnetic |

| Cu₄O(CF₃COO)₆(quin)₄·(C₆H₆)₀.₈ | Monoclinic | P2/c | 21.933 | 11.176 | 23.927 | 97.41 | - | Ferromagnetic |

| [Cu₄(OH)₂(CF₃COO)₈(quin)₂]²⁻(quinH⁺)₂ | Monoclinic | P2/c | 21.933 | 11.176 | 23.927 | 97.41 | - | Antiferromagnetic |

| [Cu(CF₃COO)₂(quin)]₂ | Dimeric | - | - | - | - | - | 2.886 | Similar to Cu(OAc)₂·H₂O |

The formation of specific polynuclear architectures appears to be governed by reaction conditions, particularly humidity and the presence of auxiliary ligands [2] [4]. The blue tetranuclear complex [Cu₄(OH)₂(CF₃COO)₈(quinoline)₂]²⁻(quinoline-H⁺)₂ forms in humid air from the solid dimeric precursor, demonstrating the dynamic nature of these copper trifluoroacetate systems [2].

μ₄-Oxo Bridged Tetranuclear Complexes: Magnetic and Structural Features

The μ₄-oxo bridged tetranuclear copper (II) trifluoroacetate complexes represent a particularly fascinating class of polynuclear architectures, characterized by distinctive magnetic properties and structural features [2] [5] [4]. These green complexes contain a central oxo ligand that bridges all four copper centers, creating a unique electronic environment that promotes ferromagnetic coupling between the metal ions [2] [4].

The structural arrangement in μ₄-oxo bridged complexes involves two distinct types of carboxylate bridging modes [6]. Asymmetric carboxylate bridges connect axial positions of one copper atom with equatorial positions of another, while symmetric carboxylate groups join equatorial positions of two copper atoms [6]. This dual bridging pattern results in four asymmetric and two symmetric carboxylate bridges within each tetranuclear molecule [6].

The magnetic properties of μ₄-oxo bridged tetranuclear complexes are particularly remarkable, exhibiting ferromagnetic coupling that leads to a spin quintet ground state (S = 2) [2] [4]. High-field electron paramagnetic resonance spectroscopy has enabled determination of the spin Hamiltonian parameters for these ferromagnetic complexes, providing crucial insights into their electronic structure [2] [4]. The zero-field splitting parameters and exchange coupling constants derived from these measurements facilitate accurate interpretation of magnetic susceptibility data [2] [4].

Table 2: Magnetic Properties of Copper (II) Trifluoroacetate Complexes

| Complex Type | S Ground State | Magnetic Behavior | J Value (cm⁻¹) | μeff (B.M.) | Θ (K) |

|---|---|---|---|---|---|

| μ₄-Oxo Tetranuclear (Green) | 2 | Ferromagnetic | Positive | - | - |

| Hydroxo-bridged Tetranuclear (Blue) | 0 | Antiferromagnetic | Strong negative | - | - |

| Dimeric Quinoline Adduct | 1 | Weak coupling | Similar to Cu(OAc)₂ | 1.4-1.8 | - |

| Anhydrous Cu(CF₃COO)₂ | - | Curie-Weiss | - | 1.81 | -42 |

| Cu(CF₃COO)₂·3H₂O·2(dioxane) | 1/2 | Weak exchange | Weak negative | 1.93 | - |

The intermetallic distances within μ₄-oxo bridged complexes vary significantly depending on the bridging mode [6]. The longest copper-copper distances are observed between metal centers connected by symmetric carboxylate groups, while shorter separations characterize copper atoms linked through asymmetric bridges [6]. The torsion angles associated with these carboxylate bridges (ranging from -9.93° to 34.87°) indicate syn/syn coordination arrangements that optimize orbital overlap for magnetic exchange [6].

Broken symmetry density functional theory calculations have proven remarkably effective in predicting the exchange integrals in these tetranuclear complexes, showing excellent agreement with experimental magnetic data [2] [4]. These computational studies provide valuable insights into the electronic factors governing ferromagnetic versus antiferromagnetic coupling in structurally related systems [2] [4].

The transformation between different tetranuclear forms under varying atmospheric conditions represents a unique aspect of copper (II) trifluoroacetate chemistry [2]. The μ₄-oxo bridged ferromagnetic complexes can convert to antiferromagnetic blue products when exposed to humid air, demonstrating the sensitivity of these systems to environmental conditions [2].

Lewis Acid Catalysis Mechanisms

Carbonyl Activation in Aldol and Crossed-Aldol Reactions

Copper (II) Trifluoroacetate exhibits remarkable Lewis acid behavior through its preferential coordination to carbonyl oxygen atoms, fundamentally altering the electronic landscape of substrate molecules [1] [2]. The mechanism proceeds through initial coordination of the copper center to the carbonyl group, which significantly withdraws electron density from the carbonyl carbon atom, enhancing its electrophilic character [2]. This activation process reduces the energy barrier for nucleophilic attack by up to 25 kcal/mol compared to uncatalyzed reactions [2].

In aldol condensation reactions, Copper (II) Trifluoroacetate catalyzes the formation of α,α′-bis(substituted benzylidene) cycloalkanones under solvent-free conditions at 120°C, achieving yields of 80-95% within 1-3 hours . The catalyst operates through a dual activation mechanism: it simultaneously activates the carbonyl electrophile and facilitates enolate formation from the nucleophilic partner [4]. Spectroscopic evidence confirms the formation of metalloenolate intermediates, where the copper center coordinates to both the oxygen of the activated carbonyl and the enolate oxygen [5].

The crossed-aldol reactions demonstrate exceptional selectivity when catalyzed by Copper (II) Trifluoroacetate, particularly in tetrahydrofuran at room temperature, yielding 70-90% of desired products within 2-12 hours [6]. The selectivity arises from the catalyst's ability to differentiate between competing carbonyl electrophiles based on their electronic and steric properties [4]. Density functional theory calculations reveal that the Lewis acid coordination creates a more asynchronous transition state, reducing destabilizing Pauli repulsion between reactants [2].

Solvent-Free Biginelli Reaction Optimization

The Biginelli reaction represents one of the most significant applications of Copper (II) Trifluoroacetate as a Lewis acid catalyst, demonstrating superior performance compared to traditional Brønsted acid catalysts [7]. Under solvent-free conditions, the catalyst achieves remarkable yields of 80-95% in dramatically reduced reaction times of 1-3 hours, compared to traditional methods requiring 12+ hours with significantly lower yields .

The mechanistic pathway involves initial coordination of Copper (II) Trifluoroacetate to the aldehyde carbonyl, significantly enhancing its electrophilicity [7]. This activation facilitates the nucleophilic addition of urea, forming a key intermediate that subsequently undergoes condensation with the β-ketoester [7]. The three-component coupling proceeds through a series of carefully orchestrated steps where the copper center acts as both an activating agent and a template for proper substrate orientation .

Comparative studies reveal that Copper (II) Trifluoroacetate outperforms other Lewis acids such as boron trifluoride, which requires higher temperatures (100°C) and provides lower yields (70-85%) . The superior performance stems from the optimal Lewis acidity of the copper center, which provides sufficient activation without excessive binding to products that would inhibit catalyst turnover . The heterogeneous nature of the catalyst under these conditions also facilitates product separation and catalyst recovery .

Temperature-dependent kinetic studies demonstrate that the reaction follows a complex mechanism involving both solution-phase and surface-catalyzed pathways [8]. The electronic independence from aryl-aldehyde substituents suggests that the rate-limiting step involves the cyclization rather than the initial nucleophilic addition [8]. This mechanistic understanding has enabled optimization protocols that consistently achieve excellent yields across diverse substrate combinations [8].

Advanced Material Integration

Metal-Organic Frameworks: Copper₃(BTC)₂ in Cyano-Trifluoromethylation

The integration of copper trifluoroacetate principles into Metal-Organic Framework architectures represents a paradigm shift in heterogeneous catalysis [9] [10]. Copper₃(benzene-1,3,5-tricarboxylate)₂, commonly denoted as Copper₃(BTC)₂, incorporates copper(II) active sites within precisely defined funnel-like cavities that provide unprecedented control over substrate selectivity and reaction pathways [10].

The framework structure features copper(II) centers coordinated to benzene-1,3,5-tricarboxylate linkers, creating pore windows of 7.3 × 4.3 Å that enable shape-selective catalysis [10]. These copper centers, residing at the bottom of funnel-like cavities, exhibit Lewis acid behavior analogous to molecular copper trifluoroacetate complexes while providing additional steric constraints that dramatically enhance selectivity [10].

In cyano-trifluoromethylation reactions, Copper₃(BTC)₂ demonstrates exceptional performance, achieving high yields and recyclability for the difunctionalization of alkenes [9]. The reaction proceeds through radical intermediates confined within the metal-organic framework cavities, where the spatial restrictions impose strict geometric requirements on substrate binding and product formation [9]. Fourier-transform infrared spectroscopy and ultraviolet-visible absorption spectroscopy studies of substrate-incorporated Copper₃(BTC)₂ reveal that the catalyst undergoes radical transformations with intermediates confined within the framework structure [10].

The confinement effect manifests most dramatically in reactions involving substrates with varying steric demands [10]. When 1-ethenyl-4-[(1E)-2-phenylethenyl]benzene, containing both terminal and internal alkenyl moieties, was subjected to cyano-trifluoromethylation conditions, only the terminal alkene underwent reaction, yielding 84% of the selective product [10]. This remarkable regioselectivity demonstrates the framework's ability to discriminate between sterically distinct reactive sites, much like enzymatic active sites [10].

Comparative studies with homogeneous copper(II) acetate, which possesses isostructural copper(II) sites but lacks spatial constraints, resulted in indiscriminate reactivity toward both terminal and internal alkenes [10]. This contrast underscores the crucial role of the framework environment in directing selectivity through geometric constraints rather than purely electronic effects [10].

Confined Nanopore Environments and Shape Selectivity

The principle of confinement in nanoporous materials extends beyond traditional Metal-Organic Frameworks to encompass various architectures where copper centers operate within spatially restricted environments [11] [12]. These confined environments fundamentally alter the catalytic behavior by imposing geometric constraints that can override intrinsic electronic preferences in substrate binding and activation [13].

Surface-anchored Metal-Organic Frameworks (SURMOFs) with [1] orientation demonstrate exceptional control over molecular diffusion and separation processes [13]. In these systems, copper centers within oriented pore channels achieve remarkable selectivity for molecular isomers based purely on geometric factors [13]. The pore window dimensions of 9.7 × 6.9 Å enable discrimination between bromopropane isomers (1-bromopropane = 8 Å × 4.7 Å; 2-bromopropane = 6.9 Å × 6.6 Å), showcasing the precision achievable through spatial confinement [13].

Theoretical studies of nanopore behavior reveal that selectivity depends critically on both pore shape and the distribution of surface charges [11] [12]. Bullet-like, conical, trumpet-like, and hybrid pore shapes each exhibit distinct transport properties, with performance dictated by the geometric relationship between the pore tip shape and the molecular dimensions of diffusing species [11]. The electrokinetic behaviors, including ionic current rectification and selectivity, emerge from the interplay between geometric constraints and electrostatic interactions [12].

The concept of "pore-in-pore" engineering represents an advanced strategy for achieving ultra-precise selectivity [14]. In these systems, linear assemblies of α-cyclodextrin molecules are incorporated within Covalent Organic Framework nanochannels, creating matreshka-like structures with ultramicropore-in-nanopore architecture [14]. This approach reduces effective pore dimensions from nanometer to sub-nanometer scales, enabling molecular-level discrimination based on size exclusion [14].

The enhanced selectivity in confined environments arises from multiple factors: geometric constraints that restrict substrate access, altered binding energetics due to confinement effects, and modified transition state geometries that favor specific reaction pathways [10]. For copper-catalyzed transformations, these effects combine to create highly selective catalytic systems that surpass the performance of their homogeneous counterparts while maintaining the recyclability advantages of heterogeneous catalysts [10].

The stability of nanoporous catalytic systems depends critically on the three-dimensional geometry of the confining environment [15]. Optimal stability requires careful matching between the fabrication parameters and the intended pore dimensions, with transmission electron microscopy beam sizes providing precise control over nanopore shape during formation [15]. These geometric considerations directly impact the long-term performance and recyclability of confined copper catalytic systems [15].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant